molecular formula C17H19N3O4S B248349 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone

Cat. No. B248349
M. Wt: 361.4 g/mol
InChI Key: NAWOHHGHDDAWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. The inhibition of PDE5 leads to an increase in cGMP levels, which can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are essential enzymes in the apoptotic pathway. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial processes in cancer metastasis. In addition, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has several advantages for lab experiments. The compound has high potency and selectivity towards cancer cells, which makes it an excellent candidate for cancer treatment. In addition, the compound has low toxicity and can be easily synthesized using various methods. However, the limitations of the compound include its poor solubility in water, which can affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the research of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone. One of the most significant directions is the development of novel analogs of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential in combination therapy with other cancer drugs. Furthermore, the compound's potential in the treatment of other diseases, such as cardiovascular and neurological diseases, can also be explored.
In conclusion, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone is a chemical compound with significant potential in scientific research, particularly in cancer treatment. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The research on this compound can lead to the development of novel cancer therapies and treatments for other diseases.

Synthesis Methods

The synthesis of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has been achieved using various methods. One of the most commonly used methods is the reaction between 4-(4-methoxyphenylsulfonyl)piperazine and 3-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction between 4-(4-methoxyphenylsulfonyl)piperazine and 3-pyridylboronic acid in the presence of a palladium catalyst. The yield of the compound using these methods is usually high, and the purity can be improved using chromatography techniques.

Scientific Research Applications

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a crucial process in cancer treatment.

properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H19N3O4S/c1-24-15-4-6-16(7-5-15)25(22,23)20-11-9-19(10-12-20)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3

InChI Key

NAWOHHGHDDAWPV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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